3-Benzylidenepiperidin-4-one
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Overview
Description
3-Benzylidenepiperidin-4-one is a heterocyclic organic compound featuring a piperidine ring with a benzylidene group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidenepiperidin-4-one typically involves the condensation of piperidin-4-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylidenepiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzyl-substituted piperidin-4-one.
Substitution: Formation of various substituted piperidin-4-one derivatives.
Scientific Research Applications
3-Benzylidenepiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Benzylidenepiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
3-Benzyl-2,6-diarylpiperidin-4-one: This compound has similar structural features but with additional aryl groups at the 2 and 6 positions.
4-Benzylpiperidine: A simpler analog with a benzyl group attached to the nitrogen atom.
Uniqueness: 3-Benzylidenepiperidin-4-one is unique due to its benzylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
775227-33-3 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-benzylidenepiperidin-4-one |
InChI |
InChI=1S/C12H13NO/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10/h1-5,8,13H,6-7,9H2 |
InChI Key |
YLZHKYLBIUOBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=CC2=CC=CC=C2)C1=O |
Origin of Product |
United States |
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